B1579704 L-SERINE-N-T-BOC, O-BZ ETHER (2-13C)

L-SERINE-N-T-BOC, O-BZ ETHER (2-13C)

Cat. No.: B1579704
M. Wt: 296.32
Attention: For research use only. Not for human or veterinary use.
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Description

L-SERINE-N-T-BOC, O-BZ ETHER (2-13C) is a stable isotope-labeled derivative of the amino acid L-serine. It features two protective groups: a tert-butoxycarbonyl (BOC) group on the amino (N) terminus and a benzyl (BZ) ether on the hydroxyl (O) group. The 13C isotope is incorporated at the second carbon position of the serine backbone, enabling its use in metabolic flux analysis and isotopic tracing studies .

This compound is pivotal in peptide synthesis, where the BOC group provides acid-labile protection, and the benzyl ether offers stability under basic conditions. The 13C labeling allows researchers to track carbon flow in metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis, using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Properties

Molecular Weight

296.32

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₅N₁O₃
  • Molecular Weight : 227.25 g/mol
  • CAS Number : 23680-31-1 (unlabeled), specific labeled versions exist for isotopic studies.
  • Purity : Typically available at 98% purity.

Metabolomics and Cellular Metabolism

L-Serine-N-t-Boc, O-Bz Ether (2-13C) serves as a valuable metabolic probe in metabolomics studies. Its isotopic labeling allows researchers to trace metabolic pathways and understand the role of serine in various biological processes. The incorporation of stable isotopes like 13C^{13}C helps in elucidating metabolic fluxes within cells, providing insights into cellular metabolism under different physiological conditions .

Proteomics

In proteomics, this compound is utilized for the synthesis of labeled peptides and proteins. The N-t-Boc group provides a protective mechanism during peptide synthesis, while the O-benzyl ether facilitates further functionalization and purification steps. The resulting labeled peptides can be analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to study protein interactions and functions .

Synthesis of Peptides

L-Serine-N-t-Boc, O-Bz Ether (2-13C) is particularly useful in synthesizing α/β-mixed peptides. The Boc protection allows for selective deprotection strategies that can yield diverse peptide structures with specific biological activities. For instance, studies have shown that peptides synthesized using this compound exhibit varying degrees of biological activity, such as inhibition of enzymes like α-amylase .

Case Study 1: Synthesis of N-Boc-O-benzyl-L-serine

In a recent study, researchers synthesized N-Boc-O-benzyl-L-serine using L-Serine-N-t-Boc, O-Bz Ether (2-13C) through a Williamson synthesis method. The reaction conditions were optimized to ensure high yields and purity. Characterization of the product was performed using FTIR and NMR spectroscopy, confirming successful functionalization with the benzyl group .

Characterization Technique Observations
FTIRBands at 1157 cm⁻¹ (C–O ether)
NMRPeaks indicating successful Boc protection

Case Study 2: Metabolic Flux Analysis

Another investigation utilized L-Serine-N-t-Boc, O-Bz Ether (2-13C) to trace serine metabolism in cancer cells. By introducing this labeled compound into cell cultures, researchers were able to monitor the incorporation of 13C^{13}C into various metabolites via mass spectrometry. This study provided critical insights into how serine metabolism is altered in cancerous cells compared to normal cells .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-SERINE-N-T-BOC, O-BZ ETHER (2-13C) with structurally related serine derivatives:

Compound Name Protecting Groups Isotopic Label Key Applications Reference
L-SERINE-N-T-BOC, O-BZ ETHER (2-13C) N-BOC, O-BZ 2-13C Metabolic flux analysis, peptide synthesis
L-SERINE-N-FMOC (13C3, 99% 15N) N-FMOC 13C3, 15N Solid-phase peptide synthesis
L-SERINE-N-FMOC, O-TERT-BUTYL ETHER (1-13C) N-FMOC, O-tert-butyl 1-13C Isotope-guided proteomics
L-SERINE-N-T-BOC, O-BZ ETHER (15N) N-BOC, O-BZ 15N Nitrogen metabolism studies
BOC-SER(P-CHLORO-BZL)-OH DCHA N-BOC, O-(p-Cl-BZ) None Acid-sensitive peptide coupling

Key Observations:

  • Protecting Groups: The BOC group (acid-labile) contrasts with FMOC (base-labile), influencing deprotection strategies. Benzyl ethers (O-BZ) are cleaved via hydrogenolysis, while tert-butyl ethers require strong acids .
  • Isotopic Labels: The 2-13C label tracks carbon migration in central metabolism (e.g., pyruvate dehydrogenase reactions), whereas 1-13C is linked to glycolytic intermediates. 15N labels are used for protein turnover studies .
  • Substituent Effects : Derivatives like BOC-SER(P-CHLORO-BZL)-OH DCHA introduce electron-withdrawing groups (e.g., Cl), altering solubility and reactivity compared to standard BZ-protected serine .

Stability and Reactivity

  • Deprotection Challenges: BOC/BZ-protected serine requires sequential deprotection (acid for BOC, hydrogenolysis for BZ). FMOC/O-tert-butyl derivatives demand base for FMOC removal and acid for tert-butyl cleavage, complicating stepwise synthesis .
  • Solubility : Benzyl groups enhance hydrophobicity, making the compound less soluble in aqueous buffers than unprotected serine or FMOC variants.

Preparation Methods

Protection of the Amino Group by Boc (N-tert-Butoxycarbonyl) Group

The first protection step involves the selective protection of the amino group of L-serine with the Boc group. This is typically accomplished by reacting L-serine with di-tert-butyl dicarbonate ((Boc)2O) under basic aqueous conditions.

Typical procedure:

  • Dissolve L-serine (2-13C) in water containing sodium carbonate or sodium bicarbonate to maintain a basic pH (10–12).
  • Add (Boc)2O in batches to the solution with stirring to allow the amino group to react and form N-Boc-L-serine.
  • Control of pH and temperature is critical to avoid side reactions.
  • After reaction completion, impurities are removed by repeated extraction with organic solvents such as sherwood oil or ethyl acetate.
  • The organic layer is washed to neutrality, dried, and the product is crystallized and filtered to obtain pure N-Boc-L-serine.

This procedure is supported by patent CN104326943A, which details the use of sodium carbonate/bicarbonate buffer and batchwise addition of (Boc)2O to achieve high purity Boc-L-serine.

Protection of the Hydroxyl Group by Benzylation (O-Benzyl Ether Formation)

The next step is the protection of the serine side-chain hydroxyl group as an O-benzyl ether. This is typically done via a Williamson ether synthesis:

  • N-Boc-L-serine is reacted with benzyl bromide in the presence of a base (such as sodium hydride or potassium carbonate) in an aprotic solvent like tetrahydrofuran (THF).
  • The reaction proceeds through nucleophilic substitution, where the hydroxyl oxygen attacks the benzyl bromide, forming the O-benzyl ether.
  • The reaction is monitored by IR spectroscopy, where the appearance of a C–O ether band near 1157 cm^-1 confirms successful benzylation.
  • The product, N-Boc-O-benzyl-L-serine, is purified by silica gel chromatography or crystallization.

This method is described in detail in a 2024 peptide synthesis study, which confirms the successful protection of serine hydroxyl groups via benzylation.

Purification and Characterization

  • After each protection step, the compound is purified by extraction, washing, drying, and crystallization or chromatography.
  • Typical solvents used include ethyl acetate, hexane, and tetrahydrofuran.
  • Purity and identity are confirmed by spectroscopic methods:
    • FTIR : Characteristic bands for Boc carbamate (C=O stretch around 1613–1673 cm^-1), tert-butyl group (1365–1380 cm^-1), and benzyl ether (1157 cm^-1).
    • NMR : 13C NMR confirms the presence of the 13C label and the Boc protection (carbonyl at ~155 ppm).
    • TLC and HPLC : Used to monitor reaction progress and purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes/Outcome
1 L-serine (2-13C), Na2CO3 or NaHCO3 solution, pH 10-12 Amino group protection by Boc Batchwise addition of (Boc)2O, pH control
2 (Boc)2O Formation of N-Boc-L-serine Extraction to remove impurities, crystallization
3 Benzyl bromide, base (NaH or K2CO3), THF Hydroxyl group protection (O-Bz) Williamson ether synthesis, IR confirmation
4 Purification: extraction, washing, drying Purification Silica gel chromatography or crystallization
5 Spectroscopic characterization Confirmation of structure FTIR, 13C NMR, TLC, HPLC

Research Findings and Notes

  • The use of sodium carbonate/bicarbonate buffer at controlled pH ensures selective Boc protection of the amino group without side reactions on the hydroxyl or carboxyl groups.
  • Benzylation via Williamson synthesis is a reliable method for hydroxyl protection, with high yields and straightforward purification.
  • The 13C isotopic label remains intact through the protection steps, enabling detailed NMR studies and metabolic tracing.
  • Purification steps are critical to remove impurities and unreacted reagents, often involving multiple extractions and crystallizations.
  • Analytical data such as IR and NMR spectra provide definitive proof of successful protection and isotopic incorporation.

Q & A

Q. What is the significance of the ¹³C isotopic label at the C2 position in L-Serine-N-t-BOC, O-Bz ether for metabolic studies?

The ¹³C label enables precise tracking of serine-derived metabolites in pathways like glycine synthesis, folate cycling, or phospholipid metabolism. Isotopic enrichment at C2 allows differentiation from endogenous serine via techniques like NMR or mass spectrometry. For example, hyperpolarized ¹³C-MRI studies use such labels to monitor real-time metabolic flux in vivo .

Q. What are the critical steps in synthesizing L-Serine-N-t-BOC, O-Bz ether (2-¹³C) while ensuring isotopic fidelity?

Synthesis typically involves:

  • Isotopic incorporation : Using [2-¹³C]-labeled precursors (e.g., glycolaldehyde-¹³C) during serine biosynthesis.
  • Protection : Sequential Boc (tert-butoxycarbonyl) and benzyl (Bz) ether protection to prevent side reactions.
  • Purification : HPLC or column chromatography to isolate the product, with LC-MS validation to confirm >99% isotopic purity and >95% chemical purity .

Q. How should researchers handle and store L-Serine-N-t-BOC, O-Bz ether (2-¹³C) to maintain stability?

  • Storage : -20°C in anhydrous, inert conditions (argon atmosphere) to prevent hydrolysis of the Boc group.
  • Handling : Use gloveboxes for moisture-sensitive steps.
  • Safety : Avoid skin contact (wear nitrile gloves) and inhalation (use fume hoods). Refer to SDS guidelines for spill management .

Advanced Research Questions

Q. How can isotopic dilution be minimized when incorporating L-Serine-N-t-BOC, O-Bz ether (2-¹³C) into peptide synthesis?

  • Optimized coupling : Use DIC/HOBt or HATU activation to enhance reaction efficiency, reducing exposure to moisture.
  • Deprotection : Selective Boc removal with TFA while retaining the Bz ether.
  • Validation : Monitor isotopic ratios via MALDI-TOF MS after each synthesis step .

Q. What experimental controls are essential when using this compound in metabolic flux analysis (MFA)?

  • Background correction : Include unlabeled controls to account for natural ¹³C abundance.
  • Tracer specificity : Validate that the ¹³C label does not scramble into adjacent carbons via side reactions.
  • Time-course sampling : Collect data at multiple timepoints to model dynamic flux .

Q. How can contradictions in MFA results arise from using L-Serine-N-t-BOC, O-Bz ether (2-¹³C), and how are they resolved?

  • Source of error : Non-quantitative deprotection (Boc/Bz) may leave residual protecting groups, altering metabolite detection.
  • Resolution :
  • Compare ¹³C NMR spectra of intermediates with theoretical predictions.
  • Use tandem MS/MS to confirm fragment ions retain the ¹³C label.
  • Cross-validate with alternative tracers (e.g., [3-¹³C] serine) .

Q. What methodologies validate the positional specificity of the ¹³C label in this compound?

  • NMR : ¹³C-¹H HSQC confirms the C2 label by correlating with adjacent protons.
  • Isotopic ratio mass spectrometry (IRMS) : Measures δ¹³C values to detect isotopic contamination.
  • Degradation analysis : Chemical cleavage (e.g., periodate oxidation) followed by GC-MS to isolate labeled fragments .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst) per primary literature protocols .
  • Ethics : Cite synthetic methodologies from peer-reviewed journals, avoiding non-academic sources like vendor websites .
  • Troubleshooting : If isotopic purity drops below 95%, repeat purification with orthogonal methods (e.g., reverse-phase HPLC) .

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